molecular formula C14H15ClN2O2S B2990379 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1006287-06-4

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2990379
CAS No.: 1006287-06-4
M. Wt: 310.8
InChI Key: IIUZJHQCUDXSLY-PEZBUJJGSA-N
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Description

(Z)-N-(6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic benzothiazole derivative supplied for research use only. This compound is strictly for in-vitro applications in controlled laboratory environments and is not intended for diagnostic, therapeutic, or any human or veterinary use. Benzothiazole derivatives are a subject of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class have been investigated for their potential to modulate various biological pathways. Specifically, recent patent literature indicates that structurally related benzothiazole carboxamides are being explored as potent and selective inhibitors of tyrosine kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling for interferons and interleukins, making it a target for immunological and inflammatory disease research . The mechanism of action for these compounds often involves binding to the pseudokinase domain (JH2) of TYK2, which can result in an allosteric, non-competitive inhibition that may enhance selectivity over other JAK family members . The molecular structure of this compound features key motifs associated with bioactive molecules: a 6-chloro-substituted benzothiazole core, a 2-methoxyethyl side chain on the nitrogen at the 3-position, and a cyclopropanecarboxamide group connected via an imine (ylidene) bond in the Z-configuration. This specific arrangement of substituents is designed to influence the compound's electronic properties, lipophilicity, and its interaction with biological targets. Researchers can utilize this chemical probe to study TYK2-mediated signaling, explore pathways in immunology, and investigate potential treatments for inflammatory and autoimmune conditions.

Properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-19-7-6-17-11-5-4-10(15)8-12(11)20-14(17)16-13(18)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUZJHQCUDXSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic compound with a complex molecular structure that includes a benzo[d]thiazole moiety and a cyclopropanecarboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure

  • IUPAC Name : N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
  • Molecular Formula : C14H15ClN2O2S
  • Molecular Weight : 310.8 g/mol

Structural Features

Structural FeatureDescription
Chloro Group Enhances biological activity through increased lipophilicity.
Methoxyethyl Group May improve solubility and bioavailability.
Benzo[d]thiazole Moiety Associated with various biological activities, including anticancer properties.

Antibacterial Activity

Preliminary studies indicate that compounds similar to (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide exhibit significant antibacterial properties. The proposed mechanism involves the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

Study Findings :

  • In vitro tests demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Anticancer Activity

The benzo[d]thiazole component has been linked to anticancer activity in various studies. Compounds containing this moiety have shown efficacy against multiple cancer cell lines.

Mechanism of Action :

  • Inhibition of Key Enzymes : The sulfonamide-like structure may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Research Evidence :

  • A study published in a peer-reviewed journal indicated that benzo[d]thiazole derivatives exhibited cytotoxic effects on breast cancer cell lines, promoting apoptosis via mitochondrial pathways.

Case Study 1: Antibacterial Efficacy

A comparative analysis was conducted on various sulfonamide derivatives, revealing that those structurally similar to (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide showed promising antibacterial activity against common pathogens.

Case Study 2: Anticancer Properties

Research highlighted the cytotoxicity of benzo[d]thiazole derivatives on human breast cancer cell lines, with significant results indicating the compound's ability to induce apoptosis, thus supporting its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Benzo[d]thiazole Derivatives with Sulfonyl Groups
  • Example : (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide (C₁₉H₂₀N₂O₆S₃ , MW: 468.6 g/mol) .
    • Key Differences :
  • Two methylsulfonyl groups (6-position on benzothiazole and 4-position on benzamide) vs. the target compound’s 6-chloro and cyclopropanecarboxamide.
  • Higher molecular weight (+43.7 g/mol) due to additional sulfur and oxygen atoms.
  • Sulfonyl groups increase polarity and may alter solubility or target affinity compared to the chloro and cyclopropane groups.
Thiadiazol Derivatives
  • Example: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) . Key Differences:
  • Thiadiazole core vs. benzothiazole in the target compound.
  • Chlorophenyl and dimethylamino-acryloyl substituents introduce distinct electronic effects.
  • IR data shows carbonyl stretches at 1638–1690 cm⁻¹ , suggesting comparable conjugation but different steric environments.
Quinolinium Derivatives
  • Example: I10 (quinolinium iodide with a benzo[d]thiazole-ylidene methyl group) . Key Differences:
  • Quinolinium core introduces positive charge, enhancing solubility in polar solvents.
  • The 3-(4-methylpiperidin-1-yl)propyl chain may improve membrane permeability compared to the target’s 2-methoxyethyl group.

Electronic and Steric Effects

  • Chlorine Substitution :
    The 6-chloro group in the target compound likely increases electrophilicity, analogous to chlorophenyl-substituted thiadiazoles (e.g., 4h ) . This may enhance interactions with hydrophobic protein pockets.
  • Cyclopropane vs. In contrast, compounds like I8 (4-fluorostyryl chain) or propargyl-substituted analogs (e.g., CAS 896278-37-8) offer more flexibility, which could affect binding kinetics.

Physicochemical Properties

Property Target Compound Sulfonyl Analog Thiadiazol Derivative
Molecular Weight (g/mol) 424.9 468.6 392–392.48
Key Substituents 6-Cl, 2-methoxyethyl 6-SO₂CH₃, 4-SO₂CH₃ 3-ClPh, dimethylamino-acryloyl
Solubility Predictors Moderate (methoxyethyl) High (sulfonyl groups) Low (chlorophenyl)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for benzo[d]thiazole derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis of benzo[d]thiazole derivatives often involves cyclocondensation reactions. For example, refluxing thiouracil derivatives with aldehydes in acetic anhydride/acetic acid (10:20 mL) and sodium acetate (0.5 g) at 2 h yields thiazolo-pyrimidine analogs (68% yield) . Optimization includes adjusting solvent ratios (e.g., DMF/water for crystallization) and reaction times (e.g., 12 h for cyclization with anthranilic acid) . Lower yields (37–60%) in substituted analogs highlight the sensitivity to steric and electronic effects of substituents .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3,423–3,436 cm⁻¹, CN at 2,209–2,219 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry and substituent effects (e.g., =CH proton at δ 7.94–8.01 ppm; cyclopropane carbons at δ 14.36–24.13 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • X-ray diffraction : Used to determine crystal packing and bond angles (e.g., co-crystal analysis of thiadiazole intermediates confirmed planar geometry of heterocycles) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data for cyclopropane-thiazole hybrids .

Q. What strategies address contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • TLC monitoring : Ensures reaction progress (e.g., chloroform:acetone = 3:1 eluent) .
  • Recrystallization : Purifies intermediates (e.g., DMF/water for benzothiazole-carboxamides) .
  • Isolation challenges : Co-crystallization of intermediates (e.g., acetamide/thioacetamide mixtures) may require alternative solvents (e.g., concentrated H₂SO₄ for cyclization) .

Q. How do substituents on the benzo[d]thiazole core influence biological activity or physicochemical properties?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl at position 6): Enhance stability via reduced electron density, as seen in antimicrobial thiadiazole derivatives .
  • Methoxyethyl groups : Increase solubility (logP optimization) and bioavailability, critical for in vivo studies .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent outcomes for structurally related compounds?

  • Methodological Answer :

  • Steric hindrance : Bulky substituents (e.g., 2,4,6-trimethylbenzylidene) reduce yields (68% vs. 57% in smaller analogs) due to hindered cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in cyclopropane formation, while non-polar solvents stabilize intermediates .

Experimental Design Considerations

Q. What in silico tools can prioritize derivatives for synthesis in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular docking : Screens binding affinities to target proteins (e.g., antimicrobial enzymes) .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., CYP450 metabolism) using tools like SwissADME .

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